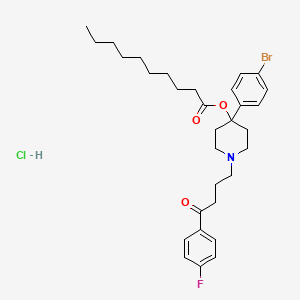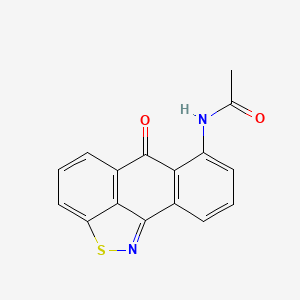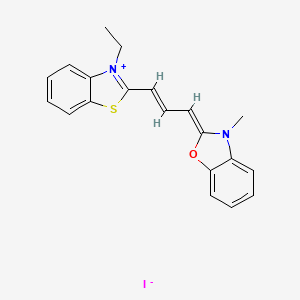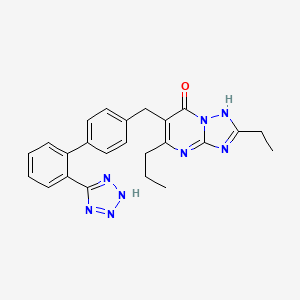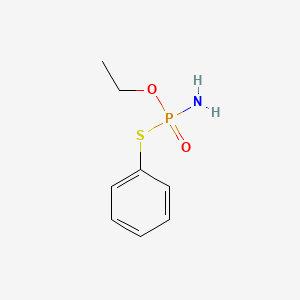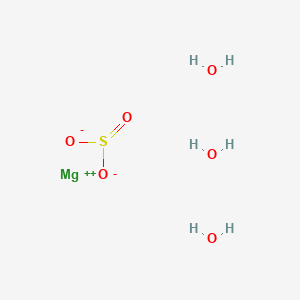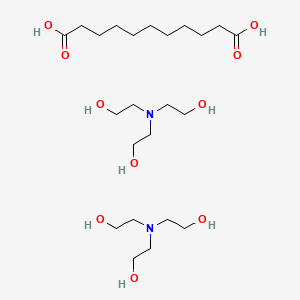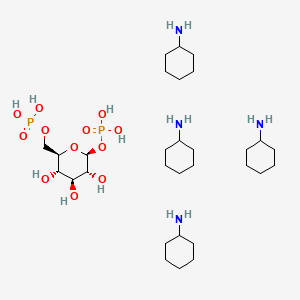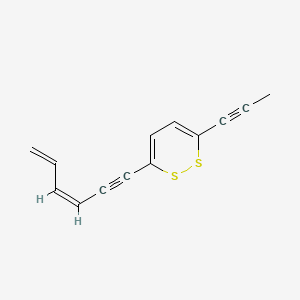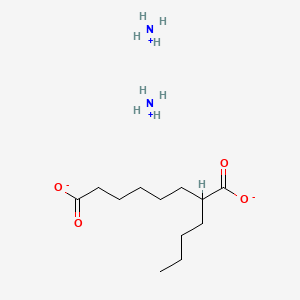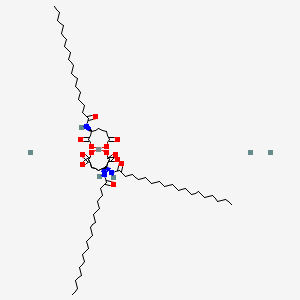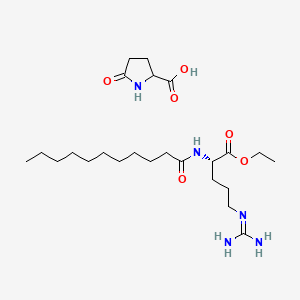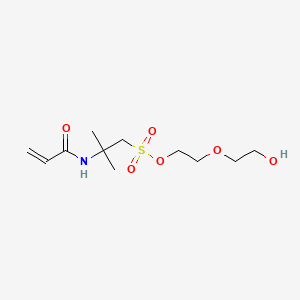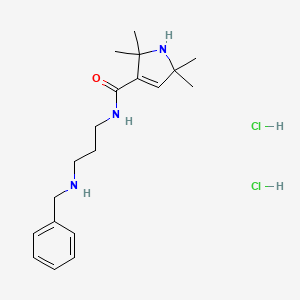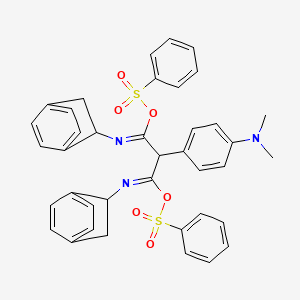
Benzenesulfonic acid, (((4-(dimethylamino)phenyl)methylene)bis(4,1-phenylene(ethylimino)methylene))bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, (((4-(dimethylamino)phenyl)methylene)bis(4,1-phenylene(ethylimino)methylene))bis- is a complex organic compound with significant applications in various fields. This compound is characterized by its aromatic sulfonic acid structure, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, (((4-(dimethylamino)phenyl)methylene)bis(4,1-phenylene(ethylimino)methylene))bis- typically involves the sulfonation of benzene derivatives. The process often uses concentrated sulfuric acid as a sulfonating agent . The reaction conditions include maintaining a controlled temperature to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced reactors and precise control of reaction parameters to achieve high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, (((4-(dimethylamino)phenyl)methylene)bis(4,1-phenylene(ethylimino)methylene))bis- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: Electrophilic substitution reactions are common, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various electrophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines or other reduced forms.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, (((4-(dimethylamino)phenyl)methylene)bis(4,1-phenylene(ethylimino)methylene))bis- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, (((4-(dimethylamino)phenyl)methylene)bis(4,1-phenylene(ethylimino)methylene))bis- involves its interaction with molecular targets through its sulfonic acid group. This group can participate in hydrogen bonding, ionic interactions, and other non-covalent interactions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid with similar chemical properties.
4-(Dimethylamino)benzenesulfonic acid: A derivative with a dimethylamino group, used in similar applications.
Methanone, bis[4-(dimethylamino)phenyl]-: Another related compound with distinct structural features.
Uniqueness
Benzenesulfonic acid, (((4-(dimethylamino)phenyl)methylene)bis(4,1-phenylene(ethylimino)methylene))bis- stands out due to its complex structure, which imparts unique reactivity and interaction capabilities. This makes it valuable in specialized applications where other simpler compounds may not be as effective.
Eigenschaften
CAS-Nummer |
68155-45-3 |
|---|---|
Molekularformel |
C39H35N3O6S2 |
Molekulargewicht |
705.8 g/mol |
IUPAC-Name |
bis(benzenesulfonyl) N,N'-bis(2-bicyclo[2.2.2]octa-1(6),4,7-trienyl)-2-[4-(dimethylamino)phenyl]propanediimidate |
InChI |
InChI=1S/C39H35N3O6S2/c1-42(2)32-23-21-31(22-24-32)37(38(40-35-25-27-13-17-29(35)18-14-27)47-49(43,44)33-9-5-3-6-10-33)39(41-36-26-28-15-19-30(36)20-16-28)48-50(45,46)34-11-7-4-8-12-34/h3-24,35-37H,25-26H2,1-2H3 |
InChI-Schlüssel |
XAEVXGGVNQZOOU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(C(=NC2CC3=CC=C2C=C3)OS(=O)(=O)C4=CC=CC=C4)C(=NC5CC6=CC=C5C=C6)OS(=O)(=O)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


